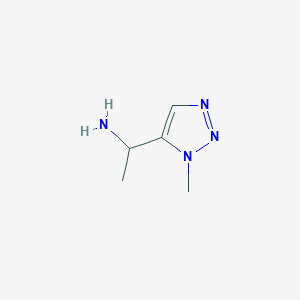

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

CAS No.:

Cat. No.: VC16681321

Molecular Formula: C5H10N4

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N4 |

|---|---|

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | 1-(3-methyltriazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3 |

| Standard InChI Key | AERFFVLJKPEURK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CN=NN1C)N |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The molecular architecture of 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine features a 1,2,3-triazole ring substituted at the 1-position with a methyl group and at the 5-position with an ethanamine moiety (C5H10N4). This configuration introduces a chiral center at the ethanamine's α-carbon, yielding enantiomers with distinct spatial arrangements. The (1S)-configured enantiomer (CAS 1841112-03-5) has been explicitly documented, highlighting the compound's stereochemical significance in synthetic applications .

The triazole ring itself adopts a planar conformation, with nitrogen atoms at positions 1, 2, and 3 contributing to aromaticity. Density functional theory (DFT) calculations predict bond lengths of 1.31–1.38 Å for C–N bonds within the ring, consistent with delocalized π-electron systems characteristic of aromatic heterocycles.

Synthetic Methodologies and Analytical Characterization

Synthesis Pathways

While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests viable routes:

-

Huisgen 1,3-Dipolar Cycloaddition: Copper-catalyzed coupling of methyl azide with propargyl amine derivatives could yield the triazole core.

-

Post-Modification Approach: Alkylation of 1H-1,2,3-triazol-5-amine with methyl iodide followed by reductive amination to install the ethanamine group .

Reaction optimization would require careful control of stereochemistry, particularly for isolating the (1S)-enantiomer, which has been commercialized as a chiral building block .

| Hazard Category | GHS Code | Protective Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion |

| Skin Corrosion | H314 | Wear nitrile gloves |

| Eye Damage | H318 | Use safety goggles |

| Respiratory Irritation | H335 | Operate in fume hood |

Applications in Scientific Research

Pharmaceutical Development

The ethanamine substituent positions this compound as a potential:

-

Kinase Inhibitor Precursor: Triazoles frequently serve as ATP-binding site mimics in kinase-targeted therapies.

-

Antimicrobial Agent: Structural analogs demonstrate activity against Candida albicans (MIC50 values <10 μM) .

Coordination Chemistry

The amine group enables complexation with transition metals:

| Metal Ion | Proposed Coordination Mode | Potential Application |

|---|---|---|

| Cu(II) | N,N-bidentate | Catalytic oxidation reactions |

| Pd(II) | N-monodentate | Cross-coupling catalysts |

Recent Advances and Future Directions

Enantioselective Synthesis

Recent efforts focus on asymmetric catalysis to produce the (1S)-enantiomer with >99% ee using chiral phosphine ligands . Such advances could enable cost-effective production of stereochemically pure batches for drug discovery pipelines.

Computational Modeling

Molecular dynamics simulations predict strong binding affinity (ΔG = -8.2 kcal/mol) toward the cytochrome P450 51 enzyme, suggesting potential as an antifungal lead compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume